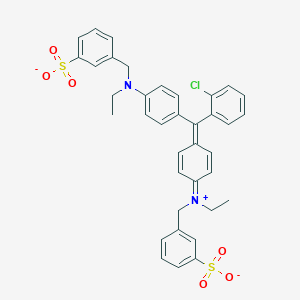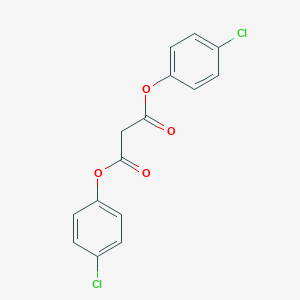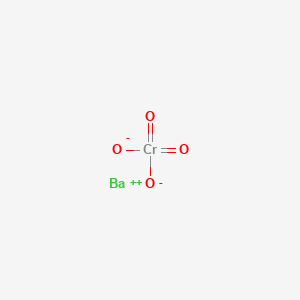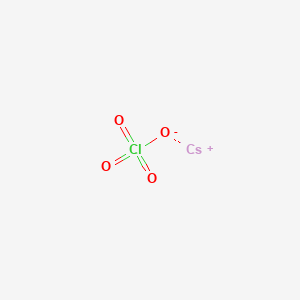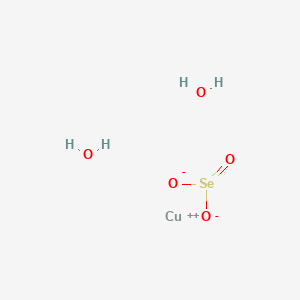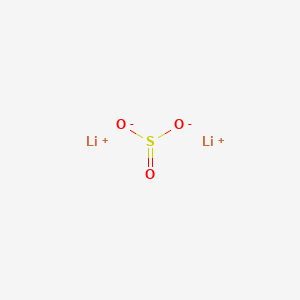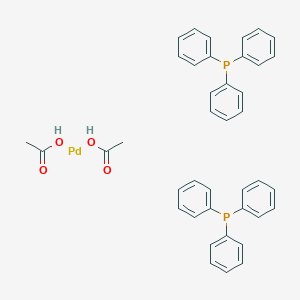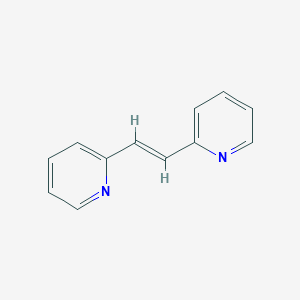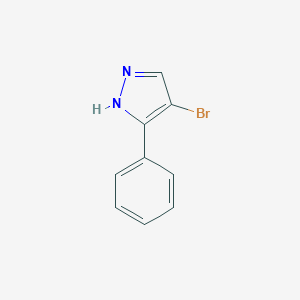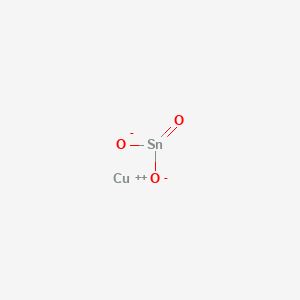
スズ酸銅(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper stannate is a chemical compound with the formula Cu2SnO4. It is a type of stannate, which are compounds containing the stannate ion, SnO4^4-. Copper stannate is known for its unique properties, including its high specific capacitance, high-energy density, and long-term stability, making it a promising material for various applications, particularly in the field of energy storage.
科学的研究の応用
Copper stannate has a wide range of scientific research applications, including:
Energy Storage: It is used as an electrode material in supercapacitors due to its high specific capacitance and energy density.
Photodetectors: Copper-doped zinc stannate thin films are used in ultraviolet-visible light photodetectors.
Antibacterial Agents: Copper stannate nanoparticles exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Catalysis: It is used as a catalyst in various chemical reactions due to its unique surface properties.
作用機序
- Role : It serves as an active electrode material, contributing to energy storage and charge/discharge processes .
- Resulting Changes : This structure accommodates the volume change of Cu2SnO4 during cycling and maintains electrical conductivity, leading to high specific capacitance and rate capability .
- Downstream Effects : Cu2SnO4 NPs exhibit a specific capacitance of up to 2329.68 F g-1 at 1 A g-1 and good rate capability. The material maintains stability over cycles .
- Impact on Bioavailability : The material’s stability and conductivity affect its long-term performance .
- Cyclic Stability : The SC device retains its initial voltage after self-discharge, indicating good health .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
The biochemical properties of copper stannate are not fully understood due to its recent emergence in scientific research. Copper, a component of copper stannate, is known to interact with various enzymes and proteins. For instance, copper can act as a recipient or donor of electrons, participating in various biochemical reactions . It can bind to the thiol group in cysteine or the thioether group in methionine, while Cu2+ exhibits a high affinity for the secondary carboxyl group in aspartic/glutamic acid or the imidazole nitrogen group in histidine .
Cellular Effects
The effects of copper stannate on cells are not well-documented. Copper ions, a component of copper stannate, have been shown to influence cell function. For example, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Moreover, copper ions can generate free radicals and increase oxidative stress, which can be detrimental to cells .
Molecular Mechanism
The exact molecular mechanism of copper stannate is not well-known. Copper, a component of copper stannate, has been shown to play a role in various molecular mechanisms. For instance, copper ions can directly catalyze the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Temporal Effects in Laboratory Settings
In laboratory settings, copper stannate nanoparticles have been shown to exhibit excellent cyclic stability with 91.4% capacitance retention after 3000 cycles at 20 A g−1, together with 99.2% Coulomb efficiency in a three-electrode system . This suggests that copper stannate may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of copper stannate dosage in animal models have not been extensively studied. It is known that copper, a component of copper stannate, can have varying effects at different dosages. For instance, neonatal pigs usually require 5 to 10 mg of Cu per kg of diet for normal metabolism .
Metabolic Pathways
Copper, a component of copper stannate, is involved in various metabolic pathways. In multicellular organisms, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions can be sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Transport and Distribution
Copper, a component of copper stannate, is transported and distributed within cells and tissues through specific transporters. For instance, mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner. After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .
Subcellular Localization
The subcellular localization of copper stannate is not well-documented. Copper, a component of copper stannate, has been shown to localize in various subcellular compartments. For instance, copper ions have been found in cell organelles called mitochondria . The localization of copper can affect its activity or function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Copper stannate can be synthesized using various methods, including hydrothermal synthesis, sol-gel methods, and chemical vapor deposition. One common method involves the hydrothermal synthesis, where copper and tin precursors are reacted in an aqueous solution under high temperature and pressure conditions. The reaction typically involves the use of copper nitrate and tin chloride as precursors, with sodium hydroxide as a pH adjuster.
Industrial Production Methods: In industrial settings, copper stannate is often produced using a solid-state reaction method. This involves mixing copper oxide and tin oxide powders, followed by calcination at high temperatures. The process ensures the formation of a homogeneous copper stannate phase with desirable properties for industrial applications.
化学反応の分析
Types of Reactions: Copper stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper stannate can be oxidized in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Copper stannate can undergo substitution reactions where the copper ions are replaced by other metal ions in the presence of suitable reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of copper stannate may result in the formation of copper oxide and tin oxide, while reduction may yield elemental copper and tin.
類似化合物との比較
Copper stannate can be compared with other stannates such as zinc stannate (Zn2SnO4) and cobalt stannate (Co2SnO4). These compounds share similar structural properties but differ in their specific applications and performance:
Zinc Stannate: Known for its use in gas sensors and photocatalysis due to its high chemical stability and nontoxicity.
Cobalt Stannate: Used in lithium-ion batteries as an anode material due to its high theoretical capacity and suitable operating voltage.
Copper stannate stands out due to its superior electrochemical performance in energy storage applications and its significant antibacterial properties.
特性
IUPAC Name |
copper;dioxido(oxo)tin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.3O.Sn/q+2;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVPINBICRLAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary applications of copper stannate explored in current research?
A1: Research highlights copper stannate's potential in two main areas:
- Supercapacitors: Copper stannate nanoparticles, particularly when grown on nickel foam, exhibit promising electrochemical properties for high-powered supercapacitor electrodes. [] This is attributed to their unique structure and advantageous electrochemical properties.
- Lead-free propellants: Copper stannate, alongside other copper compounds like copper salicylate, is being explored as a component in lead-free ballistic modifiers for double-base propellants. [] This application aims to mitigate the environmental and health hazards associated with lead-based alternatives.
Q2: How does the structure of copper stannate influence its properties and applications?
A2: While the provided abstracts don't delve into detailed structural analysis of copper stannate in these specific applications, the performance observed is likely linked to:
- Nanostructure: The synthesis of copper stannate as nanoparticles with specific morphologies (e.g., ultrathin, radially grown) is crucial for its effectiveness in supercapacitors. [] These nanostructures offer a high surface area and potentially enhanced electron transport pathways.
Q3: Are there any known challenges or limitations associated with using copper stannate in these applications?
A3: Yes, the research points towards certain limitations:
- Stability: In the context of lead-free propellants, copper stannate used in conjunction with copper salicylate was found to potentially accelerate stabilizer depletion in double-base propellants. [] This highlights the need for further research into stabilizing these formulations.
- Toxicity and Environmental Impact: While copper stannate offers a lead-free alternative in propellants, its overall environmental impact and potential toxicity require further investigation. [] This is crucial for ensuring responsible development and deployment.
Q4: What role does copper stannate play in the development of lead-free technologies?
A4: Copper stannate is emerging as a potential substitute for lead-based compounds in specific applications:
- Lead-Free Propellants: It contributes to the development of environmentally friendly propellants by replacing lead-based ballistic modifiers. This is crucial for minimizing lead contamination and its associated health risks. []
Q5: How does copper stannate compare to other materials used in supercapacitors and lead-free propellants?
A5: While direct comparisons are not provided in the abstracts, we can infer certain aspects:
- Supercapacitors: The use of copper stannate nanoparticles on nickel foam suggests an improvement over conventional materials or architectures. [] Further research is needed to benchmark its performance against other advanced materials.
- Lead-Free Propellants: Copper stannate, in combination with other copper compounds, is being investigated as a potential replacement for lead-based ballistic modifiers. [] This highlights a shift towards copper-based alternatives in this field.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
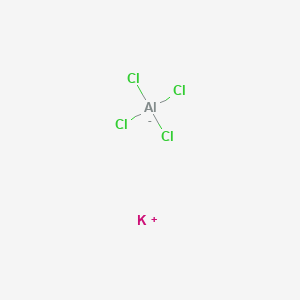
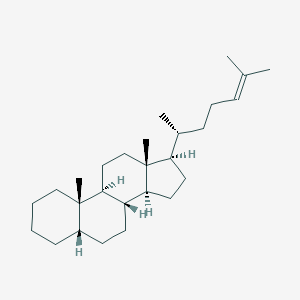

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

